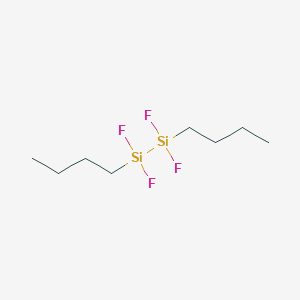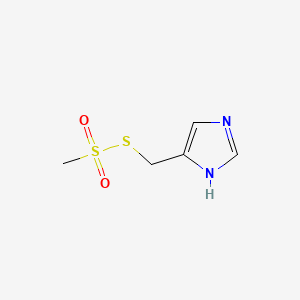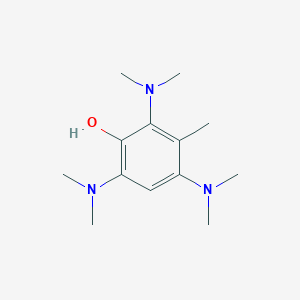
2,4,6-Tris(dimethylamino)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(dimethylamino)-3-methylphenol is an aromatic organic compound with the molecular formula C15H27N3O. It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used as a catalyst in epoxy resin chemistry, polyurethane chemistry, and other industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Tris(dimethylamino)-3-methylphenol is synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods: The industrial production of this compound follows the same Mannich reaction principles but on a larger scale. The reaction is conducted in a reactor, and the product is purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(dimethylamino)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
2,4,6-Tris(dimethylamino)-3-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in epoxy resin and polyurethane chemistry.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, sealants, composites, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(dimethylamino)-3-methylphenol involves its role as a catalyst. The tertiary amine groups facilitate the polymerization of epoxy resins by activating the epoxy groups, leading to the formation of cross-linked polymer networks . In polyurethane chemistry, it acts as a trimerization catalyst, promoting the formation of isocyanurate rings .
Comparaison Avec Des Composés Similaires
2,4,6-Tris(dimethylaminomethyl)phenol: Shares similar catalytic properties but differs in the position of the methyl group.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another compound with tertiary amine groups, used in different applications such as antineoplastic agents.
Uniqueness: 2,4,6-Tris(dimethylamino)-3-methylphenol is unique due to its specific combination of tertiary amine and phenolic hydroxyl functionalities, making it highly effective as a catalyst in various chemical reactions .
Propriétés
Numéro CAS |
921612-83-1 |
|---|---|
Formule moléculaire |
C13H23N3O |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2,4,6-tris(dimethylamino)-3-methylphenol |
InChI |
InChI=1S/C13H23N3O/c1-9-10(14(2)3)8-11(15(4)5)13(17)12(9)16(6)7/h8,17H,1-7H3 |
Clé InChI |
WORVYYDNYUXZBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N(C)C)N(C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
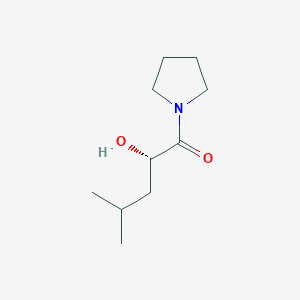

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

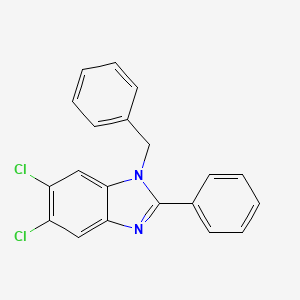
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

